1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide
Description
1-(4-Fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzoyl and phenyl rings
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-8-6-13(7-9-15)19(25)23-10-2-3-14(12-23)18(24)22-17-5-1-4-16(21)11-17/h1,4-9,11,14H,2-3,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKUFLRSAOVHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Acylation of piperidine: The 4-fluorobenzoyl chloride is then reacted with piperidine to form 1-(4-fluorobenzoyl)piperidine.
Coupling with 3-fluoroaniline: The final step involves coupling 1-(4-fluorobenzoyl)piperidine with 3-fluoroaniline under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-N-(3-fluorophenyl)-3-piperidinecarboxamide can be compared with other fluorinated benzoyl and phenyl derivatives:
4-Fluorobenzoic acid: A simpler compound with a single fluorine atom, used as an intermediate in organic synthesis.
3-Fluoroaniline: Another fluorinated aromatic compound, often used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual fluorination and the presence of the piperidine ring, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
